Ethyl 2-((2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S2/c1-2-23-16(20)15(19)18-10-14(13-4-3-9-24-13)25(21,22)12-7-5-11(17)6-8-12/h3-9,14H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYVNDKTYAGUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate, with the CAS number 896329-63-8, is a complex organic compound notable for its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 385.4 g/mol. The compound features a sulfonamide group, which is known for enhancing the biological activity of various pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 896329-63-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorophenyl and thiophene moieties suggests that it may influence cell signaling pathways and enzyme activities.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, potentially leading to anti-inflammatory or antimicrobial effects.
- Cell Signaling Modulation : The compound may modulate pathways involved in cell proliferation and differentiation.
Antimicrobial Activity
In a study examining the antimicrobial properties of sulfonamide derivatives, this compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Assays
Cytotoxicity was assessed using human cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
Case Studies
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Case Study on Anticancer Activity : A recent study investigated the effects of this compound on apoptosis in cancer cells. Results indicated that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of caspase activity and mitochondrial membrane potential changes.
"The compound effectively induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent" .
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Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of this compound through in vivo models. It was found to significantly reduce inflammation markers in animal models subjected to induced inflammation.
"Ethyl 2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate showed promise in reducing inflammatory responses" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
